![molecular formula C13H16N4O4S B3005046 1-((5-((3,3-dimethyl-2-oxobutyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1091460-72-8](/img/structure/B3005046.png)
1-((5-((3,3-dimethyl-2-oxobutyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound "1-((5-((3,3-dimethyl-2-oxobutyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a heterocyclic molecule that appears to be a derivative of pyrimidine-dione with additional functional groups that may confer unique chemical and biological properties. The presence of a 1,3,4-oxadiazole ring and a thioether linkage suggests potential for diverse reactivity and biological activity.
Synthesis Analysis
The synthesis of related pyrimidine-dione compounds has been reported using a water-mediated, catalyst-free method, which is a practical approach for creating a series of functionalized pyrimidine-diones. This method involves a one-pot multicomponent reaction that is operationally simple and avoids the use of toxic solvents, providing good to excellent yields and high atom-economy . Although the specific compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine-dione derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques provide detailed information about the functional groups present and the overall molecular framework. The presence of a 1,3,4-oxadiazole ring is typically characterized by distinct chemical shifts in the NMR spectra, particularly for the carbon atoms in the ring .
Chemical Reactions Analysis
The reactivity of pyrimidine-dione derivatives can vary depending on the substituents present. For instance, alkylation reactions can occur at sulfur atoms, while aminomethylation and acylation can proceed at nitrogen atoms . The presence of a 1,3,4-oxadiazole ring can also influence the reactivity, allowing for interactions with various reagents to form new derivatives . The specific compound may undergo similar reactions, which could be explored for the development of novel compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine-dione derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and stability. The presence of a 1,3,4-oxadiazole ring and a thioether linkage in the compound of interest suggests that it may have unique properties compared to other pyrimidine-dione derivatives. These properties can be crucial for the compound's potential application in pharmaceuticals or as an intermediate in chemical syntheses .
properties
IUPAC Name |
1-[[5-(3,3-dimethyl-2-oxobutyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-13(2,3)8(18)7-22-12-16-15-10(21-12)6-17-5-4-9(19)14-11(17)20/h4-5H,6-7H2,1-3H3,(H,14,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIQHLDZDWAKBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=C(O1)CN2C=CC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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